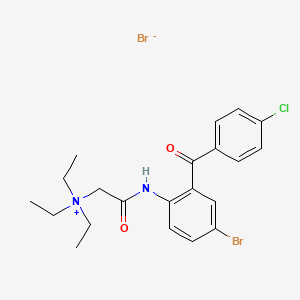

2-((4-bromo-2-(4-chlorobenzoyl)phenyl)amino)-N,N,N-triethyl-2-oxoethanaminium bromide

Description

This compound is a quaternary ammonium salt featuring a 4-bromo-2-(4-chlorobenzoyl)phenyl group linked via an amino-oxoethyl bridge to a triethylammonium moiety, with a bromide counterion. Its structural complexity arises from halogenated aromatic rings (bromo and chloro substituents) and a charged triethylammonium group, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

[2-[4-bromo-2-(4-chlorobenzoyl)anilino]-2-oxoethyl]-triethylazanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrClN2O2.BrH/c1-4-25(5-2,6-3)14-20(26)24-19-12-9-16(22)13-18(19)21(27)15-7-10-17(23)11-8-15;/h7-13H,4-6,14H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCZXQWILQMDKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Cl.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Br2ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-bromo-2-(4-chlorobenzoyl)phenyl)amino)-N,N,N-triethyl-2-oxoethanaminium bromide is a quaternary ammonium compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈BrClN₂O₂

- Molecular Weight : 373.67 g/mol

- CAS Number : [insert CAS number if available]

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BrClN₂O₂ |

| Molecular Weight | 373.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | [insert melting point] |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The quaternary ammonium structure is known for its antimicrobial properties, acting against a range of bacteria and fungi by disrupting cell membranes.

- Cytotoxic Effects : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cellular processes.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of similar compounds showed that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. The compound's structure suggests a similar potential.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays using human cancer cell lines demonstrated that this compound induced significant cytotoxicity at micromolar concentrations. The mechanism was linked to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.

Case Study 3: Enzyme Inhibition

Research indicated that compounds with similar structures inhibited key enzymes involved in cancer metabolism, suggesting that this compound could have therapeutic implications in oncology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

* Molecular formula estimated based on structural components.

Key Observations:

- Quaternary Ammonium Group : The triethylammonium moiety in the target compound and QX-314 imparts permanent positive charge, limiting membrane penetration. However, bulkier substituents in the target compound may further hinder tissue diffusion compared to QX-314 .

Pharmacological and Physicochemical Properties

Solubility and Permeability

- QX-314 : High hydrophilicity (logP ≈ -1.5) limits diffusion across lipid membranes, requiring high doses for efficacy .

- Target Compound : Predicted lower solubility due to bromine’s hydrophobic character, though the chlorobenzoyl group may enhance protein binding .

- Compound 15j : Moderate solubility (ethoxycarbonyl group improves lipophilicity) but significant cytotoxicity limits therapeutic index .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((4-bromo-2-(4-chlorobenzoyl)phenyl)amino)-N,N,N-triethyl-2-oxoethanaminium bromide?

The synthesis involves multi-step reactions, including amide coupling, alkylation, and quaternary ammonium salt formation. Key steps include:

- Amide formation : Condensation of 4-bromo-2-(4-chlorobenzoyl)aniline with activated carbonyl intermediates under reflux in anhydrous solvents (e.g., THF or DMF) .

- Quaternary ammonium salt formation : Reaction with triethylamine in the presence of alkylating agents (e.g., methyl iodide), requiring strict control of stoichiometry and reaction time to avoid over-alkylation .

- Purity optimization : Use of column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure and purity of this compound?

- NMR : Key signals include δ 7.4–8.1 ppm (aromatic protons from bromophenyl and chlorobenzoyl groups), δ 3.2–3.5 ppm (triethylammonium N–CH2–), and δ 1.1–1.3 ppm (triethylammonium –CH3) .

- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and quaternary ammonium bands (C–N⁺ at ~1200 cm⁻¹) .

- HRMS : Validate the molecular ion [M⁺] at m/z corresponding to C₂₁H₂₄BrClN₂O₂⁺ (exact mass: 485.03) .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Discrepancies in unit cell parameters or bond lengths may arise from:

- Dynamic disorder : Use SHELXL refinement with restraints for disordered atoms (e.g., triethylammonium groups) .

- Twinned crystals : Apply the TWIN/BASF command in SHELXL and cross-validate with single-crystal XRD data collected at low temperature (100 K) .

- Validation tools : Check with PLATON (ADDSYM) to detect missed symmetry elements and validate hydrogen bonding networks .

Q. What experimental strategies can elucidate the reaction mechanism of its biological activity?

- Kinetic isotope effects (KIE) : Replace exchangeable protons (e.g., amide NH) with deuterium to study rate-determining steps in enzyme inhibition .

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs), guided by mutagenesis data to identify critical binding residues .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog synthesis : Introduce substituents at the bromophenyl (e.g., –CF₃, –NO₂) or triethylammonium groups (e.g., –CH₂CH₂OH) to assess steric/electronic effects .

- Biological assays : Test analogs against panels of cancer cell lines (e.g., NCI-60) and measure IC₅₀ values. Use PCA (principal component analysis) to correlate structural features with activity .

- Co-crystallization : Resolve target-ligand complexes (e.g., with cytochrome P450 isoforms) to identify critical binding motifs .

Q. What methodologies address contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Dynamic NMR : Conduct variable-temperature experiments (e.g., 25°C to −60°C) to detect rotational barriers in the triethylammonium group .

- 2D-COSY/NOESY : Resolve overlapping aromatic signals and confirm spatial proximity of protons .

- DFT calculations : Optimize geometry using Gaussian09 and simulate NMR chemical shifts with GIAO method to compare with experimental data .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

- Salt screening : Test counterions (e.g., tosylate, besylate) to improve aqueous solubility .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Introduce metabolically resistant groups (e.g., deuterated methyl) .

- LogP adjustment : Modify hydrophobic groups (e.g., replace –Br with –CF₃) to balance membrane permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.